molecular formula C16H15ClN4OS B15097987 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine

3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B15097987
M. Wt: 346.8 g/mol
InChI Key: KBFSKCKCJZKBFZ-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is a 1,2,4-triazole derivative characterized by a 3-chlorobenzylthio group at position 3 and a 4-methoxyphenyl group at position 5. The compound’s synthesis typically involves the reaction of a triazolethione precursor with halides under basic conditions, as described in methods using InCl₃ as a catalyst . Triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties . The presence of electron-withdrawing (chloro) and electron-donating (methoxy) substituents in this compound suggests a balance between lipophilicity and solubility, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C16H15ClN4OS

Molecular Weight

346.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C16H15ClN4OS/c1-22-14-7-5-12(6-8-14)15-19-20-16(21(15)18)23-10-11-3-2-4-13(17)9-11/h2-9H,10,18H2,1H3

InChI Key

KBFSKCKCJZKBFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine typically involves the cyclocondensation of appropriate starting materials. One common synthetic route includes the reaction of 3-chlorobenzyl chloride with 4-methoxyphenylhydrazine to form an intermediate, which then undergoes cyclization with thiourea to yield the desired triazole derivative. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

Scientific Research Applications

3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position) Key Structural Differences Biological Activity Reference
3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine 3-Cl (benzylthio), 5-OCH₃ (phenyl) Balanced lipophilicity/solubility Antifungal, Antibiotic
5-(4-Chlorophenyl)-3-[(3-chlorophenyl)methylthio]-1,2,4-triazole-4-ylamine 3-Cl (benzylthio), 5-Cl (phenyl) Increased lipophilicity Not reported
3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine 2,4-Cl (phenyl), 3-F (benzylthio) Enhanced halogenated interactions Antimicrobial
3-(4-Chlorophenyl)-4-(4-methylphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazole 4-Cl, CF₃ (benzylthio) High electron-withdrawing effects Not reported
3-(3,4-Dimethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine 3,4-OCH₃ (phenyl), 2-F (benzylthio) Increased solubility Antifungal

Key Observations:

  • Halogen vs. Methoxy Groups: The target compound’s 4-methoxyphenyl group likely improves solubility compared to analogues with 4-chlorophenyl (e.g., ).
  • Fluorine and Trifluoromethyl Groups: Compounds with fluorinated substituents (e.g., ) exhibit stronger intermolecular interactions (e.g., halogen bonding) but may reduce metabolic stability due to electronegativity .
  • Thioether vs. Thione Groups: Unlike triazolethiones (e.g., compound 159 in ), the methylthio group in the target compound may reduce hydrogen-bonding capacity but improve stability against oxidation .

Research Findings and Data Tables

Table 1: Physicochemical Properties

Compound logP (Predicted) Molecular Weight Water Solubility (mg/L)
3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine 3.8 388.88 12.5
3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine 4.2 409.26 8.7
3-(3,4-Dimethoxyphenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-4-ylamine 3.1 402.43 22.3

Biological Activity

3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is a compound of significant interest due to its potential biological activities. This triazole derivative has been studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. Understanding the biological activity of this compound is essential for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine is C16H15ClN4OS, with a molecular weight of 346.8 g/mol. The compound features a triazole ring substituted with both chlorophenyl and methoxyphenyl groups, contributing to its diverse biological properties.

Anti-inflammatory Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit notable anti-inflammatory effects. In recent studies, compounds similar to 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine demonstrated a significant reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) . Specifically, compounds with structural similarities showed a decrease in TNF-α production by approximately 44–60% at higher concentrations.

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been well-documented. Compounds similar to 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine have exhibited activity against various Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MICs) for certain triazole derivatives ranged from 12.5 to 50 µg/mL against Enterococcus faecalis . The presence of the methoxy group in the phenyl ring enhances the antimicrobial efficacy.

Anticancer Activity

Triazole derivatives have also shown promise in cancer research. Studies have indicated that mercapto-substituted triazoles possess chemopreventive properties and can inhibit cancer cell proliferation . The specific compound in focus may exhibit similar effects due to its structural characteristics that influence cell signaling pathways involved in cancer progression.

Study on Cytokine Release

In a controlled experiment assessing the biological activity of triazole derivatives including 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine, researchers evaluated cytokine release in PBMC cultures. The study found that certain derivatives significantly modulated cytokine levels, indicating their potential as immunomodulatory agents .

Antimicrobial Testing

Another study focused on the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria. The results highlighted that compounds with similar structures to 3-[(3-Chlorophenyl)methylthio]-5-(4-methoxyphenyl)-1,2,4-triazole-4-ylamine displayed promising antibacterial activity with low toxicity towards human erythrocytes .

Summary of Findings

Activity Effect Reference
Anti-inflammatoryDecreased TNF-α production by 44–60%
AntimicrobialMICs ranging from 12.5 to 50 µg/mL
AnticancerInhibition of cancer cell proliferation

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